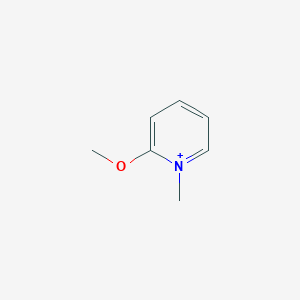

Pyridinium, 2-methoxy-1-methyl-

Description

Significance of Pyridinium (B92312) Architectures in Synthetic and Mechanistic Studies

The utility of pyridinium architectures in modern organic chemistry is multifaceted. They are not merely passive spectators in chemical transformations but often play active and crucial roles. Structurally diverse pyridinium salts are prevalent in numerous natural products and pharmaceutically active compounds. nih.gov Over the years, these scaffolds have become integral to a wide array of research topics, serving as key intermediates, catalysts, and functional motifs. nih.govanl.gov

In synthetic chemistry, pyridinium salts are valuable building blocks. researchgate.net Their electrophilic nature makes them susceptible to nucleophilic attack, leading to the formation of dihydropyridines, which are important precursors for a variety of more complex, saturated heterocyclic systems. chemrxiv.org Furthermore, the development of photoredox catalysis has opened new avenues for pyridinium salt chemistry. N-functionalized pyridinium salts, in particular, have been extensively explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through single-electron transfer processes. researchgate.netchemrxiv.org This reactivity has been harnessed in a multitude of organic transformations, including C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. chem960.comresearchgate.net

Mechanistic studies have also greatly benefited from the investigation of pyridinium systems. Their electrochemical properties have been a subject of interest, particularly in the context of CO2 reduction. researchgate.net The reduction potential of pyridinium cations is sensitive to substituents on the ring and the nature of the electrode surface, providing a tunable system for studying electron transfer processes. The study of how substituents influence the stability and reactivity of the pyridinium ring and its radical intermediates offers a framework for designing new reactions and catalysts. electronicsandbooks.com

Historical Context of Pyridinium Salt Investigations

The study of pyridine (B92270) and its derivatives dates back to the 19th century, with its structure being elucidated around 1870. wikipedia.org The preparation of simple pyridinium salts, through the reaction of pyridine with acids or alkylating agents, soon followed. chemrxiv.orgwikipedia.org An early example of pyridinium salt reactivity was reported in 1899 by Albert Ladenburg, who described the reaction of pyridine with iodoethane (B44018) at high temperatures. wikipedia.org

A pivotal moment in the application of pyridinium salts came with the work of Teruaki Mukaiyama, who introduced 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), now known as the Mukaiyama reagent, in 1975. thieme-connect.com This reagent proved to be highly effective for the activation of carboxylic acids, facilitating the formation of esters, amides, and lactones under mild conditions. thieme-connect.com This discovery spurred the development of various other N-alkyl-2-halopyridinium salts as activating agents. thieme-connect.com

In the 1970s, another significant discovery was the photocyclization of pyridinium salts to form bicyclic aziridines, a reaction that remained largely unexplored for several decades before its synthetic potential was more fully realized. prepchem.comchemicalbook.com More recently, the use of pyridinium salts, particularly Katritzky salts (N-(2,4,6-triphenyl)pyridinium salts), as precursors for alkyl radicals in deaminative cross-coupling reactions has marked a new era in their application, allowing for the conversion of readily available amines into a wide range of other functional groups. researchgate.net

Classification and Structural Features of N-Alkylpyridinium Systems Relevant to Pyridinium, 2-methoxy-1-methyl-

N-alkylpyridinium systems are a subclass of pyridinium cations where the nitrogen atom is substituted with an alkyl group. chemrxiv.org The compound of focus, Pyridinium, 2-methoxy-1-methyl-, falls into this category. It is specifically a 2-substituted N-methylpyridinium cation.

The structural features of these systems are dictated by several factors:

The Pyridinium Ring: The ring is aromatic and planar, with the positive charge formally residing on the nitrogen atom. This charge, however, is delocalized to some extent over the ring, particularly at the ortho and para positions, making these sites electrophilic.

The N-Alkyl Group: In this case, a methyl group is attached to the nitrogen. This N-methylation is a common and straightforward way to generate a stable pyridinium salt from the parent pyridine. wikipedia.org

Ring Substituents: The presence of a methoxy (B1213986) group at the 2-position significantly influences the electronic properties of the ring. The methoxy group is generally considered electron-donating through resonance but can also exhibit inductive electron-withdrawing effects. Its position ortho to the positively charged nitrogen leads to complex electronic interactions that can affect the cation's stability and reactivity.

A key structural aspect of 2-substituted pyridinium salts is the potential for steric interactions between the substituent at the 2-position and the N-alkyl group. These steric effects can influence the conformation of the molecule and its reactivity. For instance, in deamination reactions involving Katritzky salts, the steric bulk of the substituents on the pyridinium ring plays a synergistic role with electronic effects, favoring both the reduction of the pyridinium ring and the subsequent cleavage of the C-N bond. electronicsandbooks.com

The synthesis of N-alkylpyridinium salts is typically achieved through the quaternization of the corresponding pyridine with an alkyl halide. For Pyridinium, 2-methoxy-1-methyl-, the logical precursor is 2-methoxypyridine (B126380), which would be reacted with a methylating agent like methyl iodide. prepchem.com

A study focusing on N-methyl-2-methoxypyridinium species has highlighted their potential as methylating agents for phosphonate (B1237965) anions, indicating a specific mode of reactivity for this structural class. nih.gov This reactivity is tunable based on the presence of other substituents on the pyridine ring. nih.gov

Below is a table summarizing the properties of the precursor, 2-Methoxypyridine.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7NO | chemicalbook.com |

| Molecular Weight | 109.13 g/mol | chemicalbook.com |

| Appearance | Colorless liquid | chemicalbook.com |

| Boiling Point | 142 °C | chemicalbook.com |

| pKa (of conjugate acid) | 9.94 | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

15121-44-5 |

|---|---|

Molecular Formula |

C7H10NO+ |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

2-methoxy-1-methylpyridin-1-ium |

InChI |

InChI=1S/C7H10NO/c1-8-6-4-3-5-7(8)9-2/h3-6H,1-2H3/q+1 |

InChI Key |

TWWQUFGDVHWLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyridinium, 2 Methoxy 1 Methyl and Analogous Pyridinium Structures

Direct N-Alkylation Strategies for Pyridinium (B92312) Cation Formation

The most straightforward method for synthesizing pyridinium salts involves the direct N-alkylation of a pyridine (B92270) derivative. This process, known as quaternization, forms a new carbon-nitrogen bond and imparts a positive charge on the nitrogen atom.

Quaternization Reactions Utilizing Methylating Agents

The quaternization of a pyridine ring is a classic and widely employed transformation. In the context of synthesizing 2-methoxy-1-methylpyridinium, this involves the reaction of 2-methoxypyridine (B126380) with a suitable methylating agent. Common methylating agents include methyl iodide and dimethyl sulfate. google.com The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of the alkylating agent.

A study on the methylation of primary amines to form quaternary ammonium (B1175870) salts highlights the use of methyl iodide in the presence of a sterically hindered organic base, such as 2,6-dimethyl pyridine, to achieve high yields without the need for elevated temperatures and pressures. google.com This approach could be applicable to the N-methylation of 2-methoxypyridine.

Stereochemical Considerations in N-Alkylation

While the N-alkylation of a simple, achiral pyridine like 2-methoxypyridine does not introduce a stereocenter at the nitrogen atom, stereochemistry becomes a critical consideration when the pyridine ring or the alkylating agent is chiral. The synthesis of chiral pyridinium salts is of significant interest for applications in asymmetric catalysis and as chiral auxiliaries. researchgate.net

Research on the alkylation of pyridine-N-oxides has demonstrated that the addition of Grignard reagents can proceed with high regio- and stereoselectivity, leading to the formation of substituted piperidines and pyridines. researchgate.netacs.org Although this involves a different starting material, it underscores the potential for controlling stereochemical outcomes in reactions involving the pyridine core.

In the context of bis(imino)pyridine systems, studies have shown that N-alkylation reactions with organometallic reagents like MeLi can proceed via single electron-transfer processes. researchgate.net The stereochemical course of such reactions can be influenced by the nature of the metal, the alkyl group, and the substituents on the pyridine ring.

Functionalization of Pyridine Rings Leading to Methoxy-Substituted Pyridiniums

An alternative approach to synthesizing 2-methoxy-1-methylpyridinium involves the introduction of the methoxy (B1213986) group onto a pre-existing pyridinium salt or the N-methylation of a pre-functionalized pyridine.

Synthesis from 2-Methoxypyridine Precursors

The most direct route within this category starts with the commercially available or synthetically prepared 2-methoxypyridine. This precursor can then be subjected to N-methylation as described in section 2.1.1. The synthesis of 2-methoxypyridine itself can be achieved through various methods, including the reaction of 2-chloropyridine (B119429) with sodium methoxide (B1231860).

The use of 2-methoxypyridines as precursors offers several advantages. They are generally less basic than their unsubstituted counterparts, which can be beneficial in certain reaction sequences by mitigating side reactions. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is 3.06, compared to 5.23 for the pyridinium ion, indicating its reduced basicity. nih.gov

A practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones has been developed, which could be conceptually adapted for 2-methoxypyridines. dntb.gov.ua This highlights the ongoing efforts to develop selective functionalization methods for alkoxy-substituted pyridines.

Regioselective Functionalization Techniques

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis. nih.gov However, various strategies have been developed to control the position of incoming substituents.

For the synthesis of methoxy-substituted pyridiniums, one could envision a strategy where a different functional group is first installed on the pyridine ring and then converted to a methoxy group. For example, a halopyridine could be N-alkylated, followed by nucleophilic substitution of the halogen with methoxide.

Recent advances in C-H functionalization offer powerful tools for the direct and selective introduction of functional groups onto the pyridine ring. acs.orgacs.org While not directly demonstrated for the synthesis of 2-methoxy-1-methylpyridinium, these methods provide a conceptual framework for future synthetic designs. For example, methods for the C4-alkylation of pyridines using a blocking group approach have been reported, demonstrating the potential for precise control over substitution patterns. nih.gov

Dearomatization–Rearomatization Approaches in Pyridinium Synthesis

Dearomatization–rearomatization strategies represent a powerful and increasingly popular approach for the functionalization of pyridines. acs.orgnih.govmdpi.comnih.gov This method involves the temporary disruption of the aromatic system to create a more reactive intermediate, which can then be functionalized before the aromaticity is restored.

This approach often begins with the activation of the pyridine ring, typically by N-acylation or N-alkylation, to form a pyridinium salt. mdpi.com This activated intermediate is then susceptible to nucleophilic attack, leading to a dearomatized dihydropyridine (B1217469) derivative. Subsequent manipulation of this intermediate, followed by an oxidation or elimination step, can lead to a functionalized pyridine.

For example, a strategy could involve the N-methylation of a pyridine derivative, followed by nucleophilic addition of a methoxide source. Subsequent rearomatization would then yield the desired 2-methoxy-1-methylpyridinium salt. The regioselectivity of the nucleophilic addition is a key challenge in this approach and is influenced by the substituents on the pyridine ring. mdpi.com

Cycloaddition Reactions Involving Pyridinium Intermediates

Cycloaddition reactions are powerful methods for the construction of cyclic and bicyclic systems. rsc.orgnih.govrsc.org Pyridinium salts can act as precursors to reactive intermediates that participate in these transformations.

One notable approach involves the [4+2] cycloaddition (Diels-Alder reaction) of 1-azadiene derivatives with a two-carbon π-component to form the pyridine ring. rsc.orgrsc.org For instance, azadienes embedded within certain six-membered heteroaromatic rings can undergo a hetero-Diels-Alder reaction. The initial bicyclic adduct then undergoes a retro-[4+2] cycloaddition, expelling a two-atom leaving group to yield the pyridine product directly. rsc.org Lewis acid-mediated ionization of 6H-1,2-oxazine derivatives can generate an azapyrylium intermediate that readily undergoes cycloaddition with both electron-neutral and electron-rich dienophiles. Subsequent extrusion of carbon monoxide affords the pyridine product with complete regioselectivity. rsc.org

Intramolecular [4+2] cycloadditions of pyridinium oxides have also been systematically studied, providing a route to complex polycyclic nitrogenous architectures. oregonstate.edu These reactions exhibit high levels of diastereoselectivity and regioselectivity, which are attributed to the minimization of steric and torsional strain in the products. oregonstate.edu The reaction conditions can be optimized, with studies showing that butyronitrile (B89842) at 130°C can provide good yields. oregonstate.edu

Furthermore, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X = O, NH) undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to produce fused benzonitriles. mdpi.com The incorporation of a 1,2-phenylene unit into the alkyne side chain has been shown to accelerate the [4+2] cycloaddition reaction due to a more favorable conformation of the dienophilic part of the molecule. mdpi.com

C-H Bond Functionalization Strategies

Direct C-H bond functionalization of pyridines and their corresponding pyridinium salts has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines. nih.govtemple.eduresearchgate.net This approach avoids the need for pre-functionalized starting materials, which can be a limitation in traditional cross-coupling methods. nih.gov

N-functionalized pyridinium salts have proven to be excellent substrates for radical-mediated C-H functionalization. acs.orgnih.gov This strategy enhances the reactivity and allows for site-selective functionalization at the C2 and C4 positions under mild, acid-free conditions, which is particularly useful for the late-stage modification of complex molecules. acs.orgnih.gov The use of visible light photoredox catalysis has enabled a variety of synthetic applications using different types of pyridinium salts. nih.gov

Palladium-catalyzed direct arylation of N-methylpyridinium salts is an effective method for synthesizing mixed aryl alkylpyridines. acs.org The N-methyl group acts as a transient activator that is removed after the reaction. The presence of an α-branched alkyl group on the pyridine and the addition of CuBr as an additive are crucial for achieving selective C6-H bond arylation. acs.org Similarly, palladium-catalyzed C-3 direct arylation of pyridinium ions has been developed for the synthesis of 1-azafluorenes. researchgate.net

The direct arylation of pyridine N-oxides, which can be considered precursors to certain pyridinium structures, has also been extensively studied. nih.gov Mechanistic studies suggest a cooperative catalysis between two distinct palladium centers for the direct arylation of pyridine N-oxide. nih.gov

The functionalization of 2-methoxypyridine has been achieved through catalyzed metalation, demonstrating another avenue for C-H activation. acs.org Furthermore, the development of new η⁶-arene-free monocyclometalated ruthenium catalysts has enabled C-H arylation to proceed under significantly milder temperatures, increasing functional group tolerance. acs.org

Table 1: Comparison of C-H Functionalization Strategies for Pyridinium Compounds

| Strategy | Catalyst/Reagent | Position(s) Functionalized | Key Features | Reference(s) |

| Radical-mediated C-H Functionalization | Visible light photoredox catalysts | C2, C4 | Mild, acid-free conditions; good for late-stage functionalization. | acs.orgnih.gov |

| Palladium-catalyzed Direct Arylation | Pd(OAc)₂, CuBr | C6 | Transient N-methyl activating group; requires α-branched alkyl group. | acs.org |

| Palladium-catalyzed Direct Arylation | Nickel catalysts | C3 | Synthesis of 1-azafluorenes. | researchgate.net |

| Catalyzed Metalation | Not specified | Not specified | Applied to 2-methoxypyridine. | acs.org |

| Ruthenium-catalyzed C-H Arylation | η⁶-arene-free monocyclometalated ruthenium catalysts | Ortho to directing group | Milder reaction temperatures; increased functional group tolerance. | acs.org |

Generation of Pyridinium Ylides and Methylides for Synthetic Utility

Pyridinium ylides and methylides are versatile reactive intermediates in organic synthesis, particularly in the construction of N-heterocycles. researchgate.netresearchgate.net They are typically generated in situ from the corresponding pyridinium salts.

Deprotonation Methods for Ylide Formation

The most common method for generating pyridinium ylides is the deprotonation of a pyridinium salt at the carbon atom adjacent to the nitrogen. rsc.orgdatapdf.com The choice of base is crucial and depends on the acidity of the proton to be removed.

Strong bases like n-butyllithium are often required for the complete formation of ylides. libretexts.orglboro.ac.uk For instance, n-butyllithium has been used to deprotonate the 6(2)-methyl group of 1-benzyl-2- and -4-pyridone derivatives. lboro.ac.uk Potassium hexamethyldisilazide (KHMDS) is another effective base, particularly for the deprotonation of 1-methyl-2- and -4-pyridones. lboro.ac.uk Sodium hydride (NaH), while insoluble in many solvents, can react with dimethyl sulfoxide (B87167) (DMSO) to generate the strong base dimsyl sodium. libretexts.org

Milder bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) can be used when the proton to be removed is sufficiently acidic, often due to the presence of an electron-withdrawing group on the adjacent carbon. organic-chemistry.orgnih.govmathnet.ru For example, pyridinium salts with N-methylene groups attached to an electron-withdrawing group can be readily deprotonated with a mild base. rsc.org The counteranion of N-aminopyridinium salts can be exchanged by deprotonation with K₂CO₃ to form the pyridinium ylide, which is then protonated by a suitable acid. nih.gov

The ease of ylide formation is influenced by substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring lower the pKa of the pyridinium salt, facilitating deprotonation and allowing the reaction to proceed under milder conditions, even in aqueous buffers at room temperature. nih.govnih.gov

Reactivity of Pyridinium Ylides in Cycloaddition Processes

Pyridinium ylides are well-established 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings. researchgate.netresearchgate.netresearchgate.net This reactivity has been extensively utilized for the synthesis of indolizine (B1195054) derivatives and other heterocyclic systems. researchgate.netnih.govnih.gov

The reaction of pyridinium ylides with electron-deficient alkenes is a common strategy. researchgate.netresearchgate.net For example, the cycloaddition of pyridinium ylides with electrophilic alkenes like N-substituted maleimides, dimethyl maleate, and 1,2-dibenzoylethene generates tetrahydroindolizine cycloadducts. researchgate.net These adducts can sometimes be unstable and undergo further transformations, such as elimination of pyridine upon treatment with silica (B1680970) gel. researchgate.net

The reaction of pyridinium ylides with alkynes is another powerful method for constructing indolizines. nih.govnih.gov The cycloaddition of pyridinium ylides with propiolic esters or amides has been studied under various conditions, with the highest yields obtained when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne. nih.govnih.gov The reaction can proceed via a concerted mechanism or a stepwise Michael addition followed by intramolecular cyclization. nih.gov

The stereochemistry of these cycloadditions has also been investigated. Cyclic and acyclic cis-olefins have been shown to react with pyridinium ylides in a highly endo-selective manner. researchgate.net The reactivity and selectivity of pyridinium ylides can be influenced by the substituents on both the ylide and the dipolarophile. mathnet.ruacs.org

Table 2: Reactivity of Pyridinium Ylides in Cycloaddition Reactions

| Dipolarophile | Product Type | Key Features | Reference(s) |

| Electron-deficient Alkenes (e.g., maleimides) | Tetrahydroindolizines | Can be unstable; may eliminate pyridine. | researchgate.net |

| Alkynes (e.g., propiolic esters) | Indolizines | Higher yields with electron-withdrawing groups on both reactants. | nih.govnih.gov |

| Arylidene-malonates | Indolizines (after oxidation) | Cycloadducts are labile and oxidized in situ. | researchgate.net |

| Isatin-3-imines | Spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-ones | Polar [3+2] cycloaddition. | researchgate.net |

| 3-Alkenyl oxindoles | Spiroindolizidine oxindoles | High yield, regioselectivity, and diastereoselectivity. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Pyridinium, 2 Methoxy 1 Methyl Chemistry

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Pyridinium (B92312), 2-methoxy-1-methyl-, a full NMR analysis would be required to confirm its identity and structure.

Proton NMR (¹H-NMR) Analysis of Pyridinium Ring Protons

A ¹H-NMR spectrum of Pyridinium, 2-methoxy-1-methyl- would be expected to show distinct signals for the protons on the pyridinium ring, the N-methyl group, and the methoxy (B1213986) group. The chemical shifts of the ring protons would be anticipated to appear at a lower field (higher ppm) compared to its precursor, 2-methoxypyridine (B126380), due to the deshielding effect of the positively charged nitrogen atom. However, specific experimental data detailing these chemical shifts and their coupling constants are not present in the current body of scientific literature.

Carbon NMR (¹³C-NMR) for Structural Confirmation

Similarly, a ¹³C-NMR spectrum would provide crucial confirmation of the carbon skeleton. The spectrum should display separate resonances for each of the unique carbon atoms in the pyridinium ring, as well as for the methyl and methoxy carbons. While ¹³C-NMR data for 2-methoxypyridine is available, showing the C2 carbon at approximately 163.6 ppm, the corresponding data for its N-methylated derivative has not been reported.

Advanced NMR Techniques for Mechanistic Interrogation

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and for studying the compound's reactivity and potential mechanistic pathways. At present, no studies employing these advanced techniques on Pyridinium, 2-methoxy-1-methyl- have been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Pyridinium, 2-methoxy-1-methyl-, key vibrational modes would include the C-O stretching of the methoxy group, the C-N stretching of the pyridinium ring, and the various C-H bending and stretching modes. While theoretical studies on related molecules like 2-methoxy-6-methyl pyridine (B92270) have been conducted, providing calculated vibrational frequencies, experimental FT-IR and Raman spectra for the title compound are not documented.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is the definitive method for determining the precise molecular weight and, consequently, the molecular formula of a compound. For the Pyridinium, 2-methoxy-1-methyl- cation, HRMS would be used to confirm its elemental composition of C₇H₁₀NO⁺. A thorough search of chemical databases and literature has not yielded any published HRMS data for this specific ion.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Elucidation of Bond Lengths, Angles, and Conformations

X-ray diffraction studies on analogous N-methylpyridinium derivatives offer significant insights into the likely geometric parameters of the Pyridinium, 2-methoxy-1-methyl- cation. The pyridinium ring is anticipated to be essentially planar, a characteristic feature of aromatic systems. The introduction of a methyl group on the nitrogen atom and a methoxy group at the 2-position will induce subtle but predictable changes in the ring's geometry compared to an unsubstituted pyridinium ion.

Based on data from related structures, such as 2,3-diethoxycarbonyl-1-methylpyridinium iodide, the bond lengths within the pyridinium ring are expected to deviate slightly from those of pyridine itself, reflecting the positive charge on the nitrogen and the electronic effects of the substituents. nih.gov The C-N bond lengths within the ring will likely be in the range of 1.33-1.38 Å, while the C-C bonds will exhibit lengths typical for aromatic systems, generally falling between 1.37 and 1.40 Å. The C-O bond of the methoxy group is expected to have a length of approximately 1.35 Å for the C(ring)-O bond and around 1.43 Å for the O-CH3 bond. The N-CH3 bond length is anticipated to be in the region of 1.48 Å.

The bond angles within the pyridinium ring are predicted to be close to the ideal 120° for sp² hybridized carbon atoms, with some distortion due to the presence of the heteroatom and substituents. The C-N-C internal ring angle will likely be slightly smaller than 120°, while the angles involving the substituted carbons may show minor deviations. The exocyclic angles, such as C(ring)-O-C(methyl) and C(ring)-N-C(methyl), will adopt values characteristic of their respective bonding environments, typically around 117-119° and 118-120°, respectively.

The conformation of the 2-methoxy group relative to the pyridinium ring is a key structural feature. Due to steric interactions with the N-methyl group, the methoxy group is likely to be slightly twisted out of the plane of the pyridinium ring. This dihedral angle can be influenced by packing forces within the crystal lattice.

Table 1: Expected Bond Lengths in Pyridinium, 2-methoxy-1-methyl- Cation

| Bond | Expected Length (Å) |

| C-N (ring) | 1.33 - 1.38 |

| C-C (ring) | 1.37 - 1.40 |

| C(ring)-O | ~1.35 |

| O-CH3 | ~1.43 |

| N-CH3 | ~1.48 |

Table 2: Expected Bond Angles in Pyridinium, 2-methoxy-1-methyl- Cation

| Angle | Expected Value (°) |

| C-N-C (ring) | < 120 |

| C-C-C (ring) | ~120 |

| C-C-N (ring) | ~120 |

| C(ring)-O-C(methyl) | 117 - 119 |

| C(ring)-N-C(methyl) | 118 - 120 |

Analysis of Intermolecular Interactions in Crystalline Structures

The crystalline architecture of pyridinium salts is stabilized by a variety of intermolecular interactions. In the case of Pyridinium, 2-methoxy-1-methyl- iodide, electrostatic interactions between the positively charged pyridinium cation and the iodide anion will be the dominant cohesive force.

Beyond simple electrostatic attraction, weaker non-covalent interactions play a crucial role in dictating the precise packing arrangement. Hydrogen bonding, although not of the classic donor-acceptor type, is expected in the form of C-H···I interactions. The hydrogen atoms of the pyridinium ring and the methyl groups, being slightly acidic due to the positive charge on the cation, can form weak hydrogen bonds with the iodide anion. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

Furthermore, π-π stacking interactions between the aromatic pyridinium rings of adjacent cations are a common feature in the crystal structures of such compounds. These interactions arise from the overlap of π-orbitals and are a significant factor in the formation of columnar or layered structures. The presence of the methoxy and methyl substituents may influence the geometry of this stacking, potentially leading to offset or tilted arrangements of the rings.

Table 3: Intermolecular Interactions in Pyridinium Salts

| Interaction Type | Description |

| Ion-Ion | Strong electrostatic attraction between the pyridinium cation and the counter-anion (e.g., iodide). |

| C-H···Anion Hydrogen Bonding | Weak hydrogen bonds between the slightly acidic C-H bonds of the cation and the anion. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent pyridinium cations. |

| Van der Waals Forces | General intermolecular forces contributing to the overall stability of the crystal lattice. |

Reactivity and Mechanistic Investigations of Pyridinium, 2 Methoxy 1 Methyl Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridinium (B92312) Ions

Nucleophilic aromatic substitution (SNAr) on pyridinium ions is a key area of investigation. The positively charged nitrogen atom significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comechemi.comvaia.comyoutube.com This activation is due to the ability of the nitrogen to stabilize the negative charge in the intermediate formed during the reaction. stackexchange.comechemi.com

Influence of Substituent Effects on Reactivity Profiles

Substituent effects play a crucial role in the reactivity of pyridinium ions in SNAr reactions. Electron-withdrawing groups further enhance the electrophilicity of the pyridinium ring, increasing the rate of nucleophilic attack. For instance, the presence of a cyano group at the 2- or 4-position of N-methylpyridinium ions leads to a significant rate enhancement in reactions with piperidine (B6355638) in methanol (B129727), with reactivity being approximately 50 times greater than their halo-substituted counterparts. researchgate.netnih.govnih.gov This increased reactivity is attributed to the electron-withdrawing nature of the cyano group, which facilitates the deprotonation step in the reaction mechanism. researchgate.netnih.gov

Conversely, electron-donating groups can decrease the reactivity of the pyridinium ring towards nucleophiles. However, even with electron-donating groups, SNAr reactions can often proceed under elevated temperatures. nih.gov The nature of the leaving group also profoundly impacts the reaction, though the typical "element effect" (F > Cl ≈ Br > I) observed in many SNAr reactions is not always followed in pyridinium systems. researchgate.netnih.govnih.gov In the reaction of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.netnih.govnih.gov

| Substituent at C-2 | Relative Reactivity | Reference |

|---|---|---|

| -CN | High | researchgate.netnih.govnih.gov |

| -F | Moderate | researchgate.netnih.govnih.gov |

| -Cl | Moderate | researchgate.netnih.govnih.gov |

| -Br | Moderate | researchgate.netnih.govnih.gov |

| -I | Moderate | researchgate.netnih.govnih.gov |

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The mechanism of SNAr reactions on pyridinium ions typically involves a two-step addition-elimination process. nih.gov The initial attack of the nucleophile on the pyridinium ring is often the rate-determining step, leading to the formation of a high-energy anionic intermediate. stackexchange.comechemi.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com

Kinetic studies of the reaction between 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines have shown that the reaction proceeds via an SNAr mechanism where the first step, nucleophilic attack, is rate-determining. researchgate.net This is supported by linear Brønsted-type plots. researchgate.net However, in the case of 2-substituted N-methylpyridinium ions reacting with piperidine, the rate-determining step is not the initial nucleophilic addition but rather the deprotonation of the addition intermediate. nih.gov This is evidenced by the second-order dependence on the concentration of piperidine. researchgate.netnih.gov

Thermodynamic parameters, such as the enthalpy and entropy of activation, provide further understanding. For the reaction of 2-substituted N-methylpyridinium substrates with piperidine, negative entropies of activation are observed, which are quite variable and contribute significantly to the free energy of activation. nih.gov

Role of Deprotonation in Rate-Determining Steps

In certain SNAr reactions involving pyridinium ions, deprotonation of the intermediate formed after nucleophilic attack can become the rate-determining step. researchgate.netnih.govnih.gov This is particularly evident in the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, where the reaction is second-order in piperidine. researchgate.netnih.gov The proposed mechanism involves a pre-association of the nucleophile, followed by rate-determining deprotonation of the addition intermediate. nih.gov

Computational studies suggest that the deprotonation of the hydrogen-bonded complex between the substrate and piperidine is likely barrier-free. researchgate.netnih.gov For leaving groups like Cl, Br, and I, this deprotonation is thought to be concerted with the loss of the leaving group in an E2-like mechanism. researchgate.netnih.gov For poorer leaving groups such as F and CN, a subsequent, rapid loss of the leaving group occurs in an E1cB-like fashion. researchgate.netnih.gov The enhanced reactivity of cyano-substituted pyridinium ions is attributed to the influence of the electron-withdrawing cyano group in this crucial deprotonation step. researchgate.netnih.govnih.gov

Intramolecular Rearrangements within Methoxy-Pyridinium Systems

Beyond intermolecular reactions, methoxy-pyridinium systems can also undergo fascinating intramolecular rearrangements, leading to diverse structural motifs.

Studies on Intramolecular Methyl Transfer in Radical Cations

N-methoxypyridinium salts exhibit notable reactivity towards radicals. chemrxiv.org The addition of an alkyl radical to an N-methoxypyridinium salt generates a radical cation intermediate. chemrxiv.org Rearomatization can occur through the loss of a proton followed by the rapid elimination of a methoxyl radical, which can propagate a chain reaction. chemrxiv.org This process suggests the transient formation of an α-amino radical. chemrxiv.org

Tautomerism and Isomerization Processes

Pyridinium oxides are known to undergo valence bond isomerization, existing in equilibrium with their 1,4-oxazepine (B8637140) tautomers. nih.gov This equilibrium opens up avenues for further functionalization of both isomeric forms. nih.gov For instance, the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can yield not only the expected pyridinium ions but also the corresponding 1-methylpyridones. researchgate.net The formation of the 1-methylpyridone is favored in the presence of a solvent and by electron-withdrawing groups on the pyridine (B92270) ring. researchgate.net This transformation highlights the potential for isomerization and rearrangement within these systems.

Additionally, N-alkyl pyridinium salts can undergo cyclization reactions to form indolizine (B1195054) derivatives, which can then rearrange to indole (B1671886) structures under different conditions. researchgate.net These processes underscore the rich and varied reactivity of pyridinium systems, driven by the interplay of electronic effects and reaction conditions.

Cycloaddition Reactions Involving Pyridinium-Derived Species

Cycloaddition reactions involving pyridinium derivatives are a cornerstone of heterocyclic synthesis, providing access to a diverse array of complex nitrogen-containing molecules. nih.gov These reactions, particularly those involving pyridinium ylides, have been extensively studied to understand their mechanisms and stereochemical outcomes.

Pyridinium Ylide-Alkyne Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition of pyridinium ylides with alkynes is a well-established method for the synthesis of indolizine derivatives. mdpi.comnih.gov The mechanism of this reaction is generally considered to be a concerted, orbital-controlled process. mdpi.com However, the specific nature of the cycloaddition can be influenced by the substituents on both the pyridinium ylide and the alkyne.

The presence of electron-withdrawing groups on both the ylide and the alkyne generally leads to higher reaction yields. mdpi.comnih.gov This suggests that the reaction is facilitated by a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne and a raising of the energy of the Highest Occupied Molecular Orbital (HOMO) of the ylide. This is consistent with a forward-electron-demand cycloaddition. Conversely, reactions with electron-rich alkynes may proceed through an inverse-electron-demand pathway. mdpi.com

The general mechanism for the pyridinium ylide-alkyne cycloaddition is outlined below:

Ylide Formation: The pyridinium salt is deprotonated by a base to generate the pyridinium ylide in situ.

Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the alkyne to form a dihydroindolizine intermediate.

Aromatization: The dihydroindolizine readily aromatizes, often through air oxidation, to yield the final indolizine product. mdpi.comnih.gov

The scope of this reaction is broad, with various substituted pyridinium ylides and alkynes participating in the cycloaddition. mdpi.comnih.gov This versatility allows for the synthesis of a wide range of functionalized indolizines with potential applications in materials science and medicinal chemistry.

Diastereoselective Aspects of Cycloaddition Pathways

The stereochemical outcome of cycloaddition reactions involving pyridinium-derived species is a critical aspect, particularly in the synthesis of chiral molecules. Intramolecular pyridinium oxide cycloadditions, for example, have been shown to proceed with high levels of diastereoselectivity. nih.gov This selectivity is largely attributed to the minimization of steric and torsional strain in the transition state, leading to the formation of specific stereoisomers. The reaction is also stereospecific with respect to the geometry of the dipolarophile. nih.gov

In the context of intermolecular cycloadditions, the use of chiral auxiliaries on the reactants can induce diastereoselectivity. For instance, the cycloaddition of pyrylium (B1242799) ylides with chiral enamides has been demonstrated to produce cycloadducts with excellent stereoselectivity. rsc.org The rationale for the observed diastereoselectivity often involves the formation of a specific transition state geometry that is favored due to steric and electronic interactions between the reactants. researchgate.net Computational studies can be employed to model these transition states and predict the stereochemical outcome of the reaction.

Factors influencing diastereoselectivity in these cycloaddition pathways include:

Substituent Effects: The nature and position of substituents on both the pyridinium species and the dipolarophile can significantly impact the stereochemical course of the reaction by influencing the preferred transition state geometry.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can all play a role in controlling the diastereoselectivity.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either reactant can effectively control the facial selectivity of the cycloaddition.

C-H Functionalization of Pyridinium Rings

Direct C-H functionalization of pyridine and its derivatives represents a highly atom-economical and efficient strategy for the synthesis of functionalized heterocyclic compounds. beilstein-journals.orgrsc.org However, the inherent electronic properties of the pyridine ring, including its electron-deficient nature and the strong coordinating ability of the nitrogen atom, present significant challenges. rsc.orgslideshare.net

Ortho C-H Bond Functionalization Methodologies

Achieving selective functionalization at the ortho position of the pyridine ring is a key objective in synthetic chemistry. Several methodologies have been developed to address this challenge, often employing transition metal catalysis. beilstein-journals.orgnih.gov

One successful approach involves the use of directing groups. These groups, attached to the pyridine ring, coordinate to the metal catalyst and direct it to a specific C-H bond, typically in the ortho position. acs.org This strategy has been employed for various transformations, including alkylation and arylation.

Another innovative strategy utilizes the Lewis acidity of ancillary ligands attached to the metal center. For instance, iridium complexes bearing a Lewis acidic boryl ligand have been shown to direct the ortho-C-H activation of pyridines. acs.orgacs.org In this approach, the pyridine nitrogen coordinates to the boron atom, positioning the iridium center for selective C-H activation at the ortho position. acs.org

Recent advancements have also explored photocatalytic methods for C-H functionalization. N-functionalized pyridinium salts have emerged as promising radical precursors under visible light irradiation, enabling site-selective functionalization of the pyridine ring. acs.org

Regioselectivity in C-H Activation

In many cases, C-H activation is disfavored at the C-2 and C-6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-metal bond. nih.gov This often leads to preferential functionalization at the C-3 and C-4 positions. The introduction of electron-withdrawing groups on the pyridine ring can further influence the regioselectivity by altering the acidity of the C-H bonds and the electronic properties of the ring. nih.gov

Strategies to control regioselectivity include:

Directing Groups: As mentioned previously, directing groups are a powerful tool for achieving high regioselectivity, primarily for ortho-functionalization. researchgate.net

Ligand Design: The choice of ligands on the metal catalyst can significantly impact the regioselectivity of the C-H activation step.

Electronic Tuning: Modifying the electronic properties of the pyridine substrate through the introduction of substituents can steer the functionalization to a desired position. nih.gov

One- and Two-Electron Transfer Processes in Pyridinium Reactivity

Electron transfer processes are fundamental to the reactivity of pyridinium compounds, enabling a wide range of chemical transformations. rsc.orgnih.gov These processes can involve the transfer of a single electron (one-electron transfer) or two electrons.

N-functionalized pyridinium salts are particularly adept at participating in single-electron transfer (SET) reactions. nih.gov Upon accepting an electron, these salts can undergo fragmentation through two distinct pathways:

Homolytic Fragmentation: This pathway liberates the N-bound substituent as a radical species. nih.gov

Heterolytic Fragmentation: This pathway results in the formation of an N-centered pyridinium radical. nih.gov

These radical intermediates can then engage in a variety of subsequent reactions, making pyridinium salts valuable reagents for functional group transfer. nih.gov The redox-active nature of pyridinium salts allows them to be readily reduced through SET, often initiated by light, heat, or metal catalysis. rsc.org

The formation of charge-transfer (CT) complexes between pyridinium cations and electron donors is another important aspect of their reactivity. acs.orgacs.org These complexes can be activated by thermal or photochemical means to induce electron transfer, leading to reactions such as alkylation. acs.org The formation of an electron donor-acceptor (EDA) complex between arenes and pyridinium ions, for example, can facilitate photochemical C-H pyridination. nih.gov

Two-electron processes are also prevalent in pyridinium chemistry. For instance, the oxidation of certain pyridinium-containing compounds can proceed via a two-electron oxidation, where the removal of the second electron is more facile than the first. researchgate.net

The study of electron transfer processes in pyridinium systems is often aided by techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy, which provide valuable insights into the redox properties and the nature of the radical intermediates involved. rsc.orgresearchgate.net

Radical Pathways in Pyridinium Salt Transformations

N-functionalized pyridinium salts are widely recognized as effective precursors for generating carbon-, nitrogen-, and oxygen-centered radicals. researchgate.netcapes.gov.br The core of this reactivity lies in the single-electron reduction of the pyridinium ring, which initiates a cascade that typically involves the cleavage of the N-substituent bond. researchgate.netnih.gov This process can be triggered by various methods, including photoredox catalysis, metal reduction, or electrochemistry. researchgate.net

For N-alkoxypyridinium salts, which are close analogues of Pyridinium, 2-methoxy-1-methyl-, photoreduction leads to the homolytic cleavage of the N-O bond. researchgate.netnih.gov This fragmentation generates an alkoxy radical and a pyridine. For instance, the photoreduction of N-alkenoxypyridinium salts produces α-carbonyl radicals following the N-O bond cleavage, enabling bifunctional additions across alkenes. researchgate.net Similarly, N-alkoxy pyridinium salts can be used to generate alkoxyl radicals that act as hydrogen atom transfer (HAT) reagents, facilitating reactions like benzylic amination. nih.gov

A prominent class of pyridinium salts used in radical chemistry is the Katritzky salts (N-alkyl-2,4,6-triphenylpyridinium salts). nih.govuniovi.es While not direct analogues in terms of the pyridine ring substitution, their reaction mechanism provides a foundational understanding of how N-substituted pyridinium salts generate radicals. The process begins with a single electron transfer (SET) to the electron-deficient pyridinium ring, forming a neutral pyridyl radical. nih.gov This intermediate is often transient and rapidly undergoes fragmentation of the C–N bond to release a stable 2,4,6-triphenylpyridine (B1295210) and the desired alkyl radical. nih.govuniovi.es These alkyl radicals can then participate in a wide array of synthetic transformations, including alkylations, arylations, and borylations. nih.gov The steric bulk of the phenyl groups on the pyridinium ring enhances its performance as a leaving group, facilitating the radical formation. uniovi.es

The general mechanism for radical generation from an N-substituted pyridinium salt can be summarized as follows:

Single-Electron Reduction : The pyridinium cation accepts an electron to form a neutral pyridyl radical. nih.gov

Bond Fragmentation : The pyridyl radical undergoes cleavage of the bond to the N-substituent (e.g., N-O or N-C), releasing a radical species and a neutral pyridine molecule. researchgate.netuniovi.es

This radical generation has been leveraged in numerous synthetic applications. For example, alkyl radicals generated from Katritzky salts have been used for the C-alkylation of nitro compounds and for deaminative cross-coupling reactions. uniovi.esnih.gov

| Substituent (R) | Hammett Parameter (σ) | Calculated ΔG⁰red (kcal/mol) | Experimental Eₚ (V vs. Fc/Fc⁺) |

|---|---|---|---|

| p-OMe | -0.27 | -2.1 | -1.34 |

| p-Me | -0.17 | -1.5 | -1.32 |

| m,m-di-Me | -0.14 | -1.2 | -1.31 |

| H | 0.00 | 0.0 | -1.28 |

| p-Cl | 0.23 | 1.8 | -1.22 |

| p-CF₃ | 0.54 | 4.3 | -1.15 |

Electron Donor–Acceptor Complex Formation

An alternative activation pathway for pyridinium salts involves the formation of an electron donor–acceptor (EDA) complex. nih.govhepatochem.com In this mechanism, the electron-deficient pyridinium salt acts as the acceptor and associates with an electron-rich donor molecule (D). hepatochem.comuni-regensburg.de This ground-state association creates a new molecular entity, the EDA complex, which often exhibits a new, low-energy absorption band in its UV-vis spectrum that is absent in the individual components. uni-regensburg.deresearchgate.net

The appearance of this new absorption band at longer wavelengths (a bathochromic shift) is a key feature of EDA complex formation and enables the use of visible light to initiate chemical reactions, often without the need for an external photocatalyst. nih.govuni-regensburg.denih.gov Upon absorption of light, the EDA complex is promoted to an excited state, triggering a single-electron transfer (SET) from the donor to the acceptor within the complex. hepatochem.comuni-regensburg.de This generates a radical ion pair, which can then proceed through various reaction pathways. uni-regensburg.de

Analogues of Pyridinium, 2-methoxy-1-methyl-, such as N-alkoxypyridinium salts, can participate in these complexes. For example, studies have shown that N-ethoxy-2-methylpyridinium salts form an EDA complex with tertiary amines like N,N-dimethylaniline. researchgate.net UV-visible absorption spectra of a mixture of these two compounds revealed a bathochromic shift, confirming the complex formation, which was harnessed for α-amino C-H bond phosphorylation. researchgate.net

The general mechanism involving an EDA complex is as follows:

Complex Formation : An electron donor (D) and a pyridinium salt acceptor (A) associate in the ground state to form an EDA complex (D•A). uni-regensburg.de

Photoexcitation : The EDA complex absorbs light, promoting it to an excited state (D•A)*. uni-regensburg.de

Single-Electron Transfer (SET) : An intramolecular electron transfer occurs, yielding a radical cation of the donor (D•+) and a neutral radical of the acceptor (A•). hepatochem.com

Subsequent Reaction : The radical intermediates undergo further transformations to yield the final products. uni-regensburg.de

This strategy has been successfully applied in various transformations. For instance, the EDA complex between Katritzky salts and electron-rich molecules like Hantzsch ester or triethylamine (B128534) can be activated by visible light to generate alkyl radicals for deaminative functionalizations. researchgate.net In other systems, the EDA complex formation between N-aminopyridinium salts and in-situ generated intermediates like tetrahydropyrazolo[1,5-a]pyridines can trigger a cascade of reactions upon visible-light irradiation. rsc.orgresearchgate.net

| Pyridinium Derivative | Electron Donor | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| N-Ethoxy-2-methylpyridinium salt | N,N-Dimethylaniline (Tertiary Amine) | α-Amino C-H Phosphorylation | Bathochromic shift in UV-vis spectra confirming EDA complex. | researchgate.net |

| Katritzky Salt | Hantzsch Ester or Et₃N | Deaminative Functionalization | Visible light absorption by EDA complex enables catalyst-free radical generation. | researchgate.net |

| N-Aminopyridinium salt | Tetrahydropyrazolo[1,5-a]pyridine | N-N Bond Cleavage Cascade | EDA complex formed between two reaction intermediates. | rsc.orgresearchgate.net |

| Amino acid derived Pyridinium salt | Enamine (from aldehyde + chiral amine) | Enantioselective α-Alkylation | Reaction enabled by a visible light activated charge-transfer complex. | nih.gov |

Computational and Theoretical Chemistry Studies on Pyridinium, 2 Methoxy 1 Methyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a system like Pyridinium (B92312), 2-methoxy-1-methyl-, DFT calculations can provide deep insights into its geometry, stability, and electronic properties.

Energy Profiles of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways and the characterization of transition states. For Pyridinium, 2-methoxy-1-methyl-, a key reaction to investigate would be its susceptibility to nucleophilic attack, a common reaction for pyridinium salts. researchgate.net

By modeling the approach of a nucleophile to the pyridinium ring, DFT can be used to calculate the energy changes along the reaction coordinate. This would involve identifying the transition state structure, which represents the energy maximum along the lowest energy path from reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. This value is crucial for predicting the reaction rate. For instance, in related pyridinium systems, electronic effects of substituents have been shown to play a significant role in modulating the energy barriers for reactions. nih.gov

A hypothetical energy profile for a nucleophilic substitution reaction on Pyridinium, 2-methoxy-1-methyl- would likely show the formation of an intermediate before leading to the final product. The relative energies of reactants, transition states, intermediates, and products provide a comprehensive understanding of the reaction mechanism.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of a Substituted Pyridinium Salt

| Species | Relative Energy (kcal/mol) |

| Reactants (Pyridinium salt + Nucleophile) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +8.9 |

| Products | -12.3 |

Note: This table presents hypothetical data based on typical values for related reactions to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these frontier molecular orbitals are critical in determining the reactivity of a molecule.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely determine the energies of the HOMO and LUMO and the magnitude of the gap. For instance, studies on 2-methoxypyridine (B126380) derivatives have shown that the nature of substituents significantly influences the HOMO and LUMO energy levels. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridinium Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridinium Ion | -7.85 | -3.50 | 4.35 |

| 1-Methylpyridinium Ion | -7.70 | -3.65 | 4.05 |

| Hypothetical 2-methoxy-1-methylpyridinium | -7.50 | -3.80 | 3.70 |

Note: This table contains estimated values for illustrative purposes, based on general trends observed in related compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For Pyridinium, 2-methoxy-1-methyl-, the MEP map would show a strong positive potential around the pyridinium ring, particularly on the hydrogen atoms and the carbon atoms adjacent to the nitrogen. This positive potential is a direct consequence of the positive charge of the cation. The region around the oxygen atom of the methoxy (B1213986) group would exhibit a negative potential due to the lone pairs of electrons.

MEP analysis has been successfully used to predict the reactivity of substituted pyridines towards N-oxidation. nih.gov Similarly, for the title compound, the MEP map would clearly indicate the most likely sites for a nucleophile to attack, which would be the positively charged regions of the pyridinium ring.

Quantum Chemical Modeling of Proton Transfer and H/D Exchange Processes

Proton transfer is a fundamental process in chemistry and biology. Quantum chemical methods can be employed to model proton transfer reactions involving Pyridinium, 2-methoxy-1-methyl-. While direct protonation of the pyridinium nitrogen is unlikely due to its quaternary nature, proton transfer could be relevant in reactions involving the methoxy group or in potential decomposition pathways.

For example, if a strong base is present, it could potentially abstract a proton from the methyl group attached to the nitrogen, although this is generally not a facile process. More relevant would be the study of hydrogen/deuterium (H/D) exchange at the ortho, meta, and para positions of the pyridinium ring under certain conditions.

Quantum chemical calculations can model the mechanism of such proton transfer or H/D exchange reactions. isca.in This involves locating the transition state for the proton abstraction or addition and calculating the activation energy barrier. The influence of solvent molecules can also be incorporated into these models, as solvent can play a crucial role in mediating proton transfer. Studies on proton transfer in pyridine (B92270) derivatives have shown that the mechanism can be complex, sometimes involving cyclic transition states with multiple solvent molecules. isca.in

Simulation of Spectroscopic Data (NMR, IR) for Experimental Validation

Computational chemistry offers powerful tools for the simulation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for validating experimental results and for assigning spectral features to specific structural elements of a molecule.

For Pyridinium, 2-methoxy-1-methyl-, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. plos.org The calculated shifts can then be compared with experimentally obtained spectra to confirm the structure of the compound. Discrepancies between calculated and experimental spectra can often point to specific structural or conformational features that were not initially considered. The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for calculating NMR chemical shifts. plos.org

Similarly, the IR spectrum of Pyridinium, 2-methoxy-1-methyl- can be simulated by calculating its vibrational frequencies. Each calculated vibrational mode corresponds to a specific motion of the atoms in the molecule, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be used to interpret and assign the peaks in an experimental IR spectrum. Analysis of the vibrational modes can provide detailed information about the bonding and structure of the molecule.

Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for a Substituted Pyridine

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.85 | 7.82 |

| H-4 | 8.30 | 8.28 |

| H-5 | 7.75 | 7.73 |

| H-6 | 8.60 | 8.58 |

| N-CH₃ | 4.25 | 4.23 |

| O-CH₃ | 4.05 | 4.02 |

Note: This table presents hypothetical data to illustrate the typical agreement between calculated and experimental NMR data for a related system.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can be a predictive tool for understanding and forecasting the outcome of organic reactions. For Pyridinium, 2-methoxy-1-methyl-, theoretical calculations can be used to predict its reactivity and selectivity in various transformations.

As discussed earlier, pyridinium salts are excellent electrophiles and are known to participate in a variety of reactions, including additions, reductions, and rearrangements. researchgate.netdntb.gov.ua Computational models can be used to explore the feasibility of different reaction pathways and to predict which products are likely to be formed.

For example, in a reaction with a nucleophile that could potentially attack at different positions on the pyridinium ring, DFT calculations can be used to determine the activation energies for each possible pathway. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product. This allows for the prediction of regioselectivity.

Furthermore, computational studies can help in understanding the role of catalysts in reactions involving pyridinium salts. By modeling the interaction of the catalyst with the pyridinium salt, it is possible to elucidate how the catalyst influences the reaction mechanism and enhances the reaction rate or selectivity. Recent advances in machine learning, combined with quantum chemical calculations, are also emerging as powerful tools for predicting reaction outcomes. acs.org

Advanced Topics and Future Research Directions in Pyridinium, 2 Methoxy 1 Methyl Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of Pyridinium (B92312), 2-methoxy-1-methyl- typically involves the N-alkylation of 2-methoxypyridine (B126380). While effective, current research is focused on developing more efficient and selective synthetic strategies. A primary goal is to improve reaction conditions, moving towards milder and more environmentally friendly processes.

Future advancements are expected to focus on:

Catalytic Methylation: Exploring novel catalysts that can facilitate the methylation of 2-methoxypyridine with high selectivity and yield, minimizing the formation of byproducts.

Flow Chemistry: Utilizing microreactor technology for continuous production, allowing for precise control over reaction parameters, improved safety, and easier scalability.

The development of N-functionalized pyridinium salts has emerged as a significant area, enhancing reactivity and selectivity in various transformations under acid-free conditions. kaist.ac.kracs.org This approach allows for exquisite regiocontrol in reactions, which is a long-standing challenge in pyridine (B92270) chemistry due to multiple competing reaction sites. kaist.ac.kracs.org

Exploration of Unconventional Reactivity Modes for Pyridinium Cations

Beyond its role as a simple organic salt, the Pyridinium, 2-methoxy-1-methyl- cation possesses a rich and underexplored reactivity profile. The electron-deficient nature of the pyridinium ring, enhanced by the N-methyl group, makes it susceptible to a variety of transformations.

Future research is likely to investigate:

Nucleophilic Aromatic Substitution: The methoxy (B1213986) group at the 2-position is a potential leaving group, opening avenues for substitution reactions with various nucleophiles to generate novel functionalized pyridinium salts.

Ring-Opening Reactions: Under specific conditions, the pyridinium ring can undergo cleavage, providing access to valuable acyclic building blocks.

Radical-Mediated Reactions: N-functionalized pyridinium salts are increasingly being used as radical precursors under visible light conditions, enabling novel C-H functionalization of the pyridine core. kaist.ac.kracs.org This strategy circumvents the need for harsh, acidic conditions often employed in classical Minisci-type reactions. kaist.ac.kracs.org

Integration of Computational Studies for Rational Design of Pyridinium-Based Systems

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and properties. nih.gov For Pyridinium, 2-methoxy-1-methyl- and its derivatives, computational studies can accelerate the discovery and development of new systems with tailored functionalities.

Key areas of computational investigation include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for synthetic transformations. This can help in optimizing reaction conditions and predicting the feasibility of new reactions.

Property Prediction: Calculating electronic and photophysical properties to guide the design of new materials. For instance, predicting absorption and emission spectra can aid in the development of novel dyes or fluorescent probes. rsc.org

Rational Design of Functional Molecules: Employing molecular docking and other simulation techniques to design pyridinium-based molecules with specific functions. researchgate.netmdpi.com For example, designing derivatives that can act as catalysts, sensors, or components in molecular machines. Recent studies have used DFT calculations to investigate the structures of complex cationic cages and their interactions with anions, revealing significant conformational changes upon binding. acs.org

Sustainable and Green Chemistry Approaches in Pyridinium Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes. For pyridinium salt synthesis, this translates to the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net

Future research directions in this area include:

Bio-based Feedstocks: Investigating the synthesis of pyridine and its derivatives from renewable resources like glycerol. rsc.org

Green Solvents: Utilizing water or other sustainable solvents in synthesis, or developing solvent-free reaction conditions. researchgate.net

Catalyst Recycling: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org

Energy Efficiency: Exploring methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov The development of biodegradable pyridinium-based ionic liquids is also a key area of research. rsc.org

Investigation of Pyridinium, 2-methoxy-1-methyl- in Materials Science (Excluding specific device applications)

The unique electronic and structural features of the Pyridinium, 2-methoxy-1-methyl- cation make it an attractive building block for advanced materials. Research in this area focuses on understanding and tuning its fundamental properties to create materials with novel functionalities.

Exploration of Photophysical Properties

The photophysical properties of pyridinium salts are highly tunable and form the basis for their potential use in various optical materials. rsc.org The intramolecular charge transfer (ICT) character of these molecules is central to their behavior.

Key research interests include:

Fluorescence and Phosphorescence: Investigating the emission properties of Pyridinium, 2-methoxy-1-methyl- and its derivatives. The introduction of different substituents on the pyridinium ring can significantly alter the emission wavelength and quantum yield. rsc.org

Solvatochromism: Studying the change in absorption and emission spectra in different solvents. This property is indicative of changes in the electronic distribution in the ground and excited states and can be exploited for sensing applications.

Twisted Intramolecular Charge Transfer (TICT): Exploring how the rotation around the bond connecting the pyridinium ring to other parts of a molecule can influence the photophysical properties, leading to fluorescence quenching or dual fluorescence. rsc.org

| Compound Family | Key Photophysical Property | Potential Implication |

| Thienylpyridinium–cyclic enolate betaines | Tunable fluorescence via TICT control rsc.org | Development of molecular probes and sensors |

| para-N-Methylpyridinium pyrenes | Strong emission and high quantum yields researchgate.net | Basis for highly emissive materials |

| 2-Methoxypyridine derivatives | Luminescence and liquid crystalline phases rsc.org | Multifunctional optical and display materials |

Potential in Stimuli-Responsive Systems

Stimuli-responsive materials can change their properties in response to external triggers such as pH, light, or temperature. nih.gov The Pyridinium, 2-methoxy-1-methyl- moiety can be incorporated into larger molecular architectures to create such "smart" systems.

Future research will likely focus on:

Chemosensors: Designing molecules where the interaction with a specific analyte (e.g., an anion or a volatile organic compound) leads to a change in the photophysical properties of the pyridinium unit, enabling visual or spectroscopic detection. acs.org

Molecular Switches: Developing systems where the pyridinium component can be reversibly switched between two or more states with different properties, triggered by external stimuli like light or changes in pH. rsc.orgnih.gov

Responsive Polymers: Incorporating the pyridinium salt into polymer chains to create materials that can change their shape, solubility, or other bulk properties in response to a stimulus. rsc.org

Q & A

Q. How can machine learning optimize reaction conditions for novel pyridinium salts?

- Methodological Answer : Train neural networks on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions. Use Bayesian optimization for high-throughput screening (HTS) of parameters like temperature or stoichiometry. Validate predictions with robotic synthesis platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.